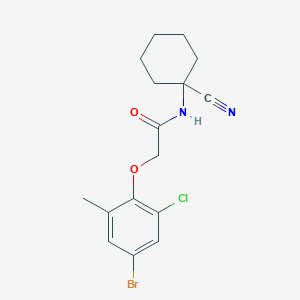

![molecular formula C19H20ClN3O5 B2993683 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene CAS No. 478048-90-7](/img/structure/B2993683.png)

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

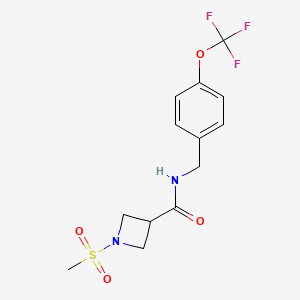

The molecular structure of this compound includes a benzene ring substituted with a nitro group and a complex side chain. The side chain includes a carbonyl group linked to an oxyimino group, which is further linked to a 3,3-dimethylbutoxy group. The carbonyl group is also linked to a 3-chloroanilino group.Wissenschaftliche Forschungsanwendungen

Biodegradation Potential

Research on similar compounds, such as 1-chloro-4-nitrobenzene, has demonstrated their biodegradation potential by specific bacterial strains. These strains utilize such compounds as a sole source of carbon, nitrogen, and energy, converting them into less harmful products. This transformation process involves the reduction of the nitro group and subsequent rearrangement, highlighting the potential of bioremediation in treating environmental pollutants (E. Katsivela et al., 1999).

Catalytic Reduction Insights

Studies on model molecules with oxygenated groups have provided insights into the catalysis of nitrobenzene reduction. The presence of carbonyl and hydroxyl groups on a carbon catalyst significantly affects the reduction process, offering a deeper understanding of carbocatalysis. This knowledge can be applied to develop more efficient catalysts for industrial applications (Shuchang Wu et al., 2014).

Chemical Synthesis and Reactions

Research on the synthesis and reactions of nitronyl and imino nitroxides has improved yields and opened new pathways for creating structures with potential applications in materials science and magnetic resonance imaging (MRI) contrast agents. These advancements demonstrate the compound's relevance in organic chemistry and materials science (C. Hirel et al., 2001).

Magnetic Properties and Biological Activity

The synthesis of Schiff base ligands containing azo groups and their copper(II) and cobalt(II) complexes has been studied for their magnetic properties and potential biological activity. These complexes exhibit paramagnetic behavior, indicating applications in magnetic materials and potential therapeutic agents (R. A. Ahmadi & S. Amani, 2012).

Environmental Photocatalysis

The photocatalytic mineralization of nitrogen-containing benzene derivatives, including nitrobenzene and its derivatives, has shown effective degradation into carbon dioxide, nitrate, and ammonium ions under specific conditions. This process presents a viable method for the detoxification of water contaminated with aromatic pollutants, contributing to environmental cleanup efforts (P. Piccinini et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

[(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5/c1-19(2,3)17(12-27-16-10-5-4-9-15(16)23(25)26)22-28-18(24)21-14-8-6-7-13(20)11-14/h4-11H,12H2,1-3H3,(H,21,24)/b22-17- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJZPNZQGJQNNZ-XLNRJJMWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=NOC(=O)NC1=CC(=CC=C1)Cl)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

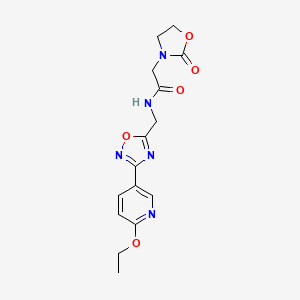

![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)

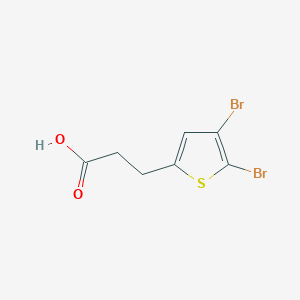

![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)

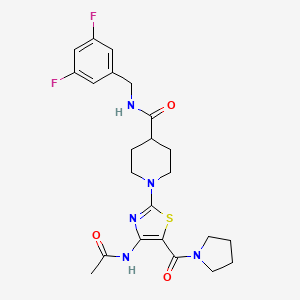

![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993605.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2993607.png)

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

![1-(4-{[2-(4-Iodophenoxy)-1,3-thiazol-5-yl]methyl}piperazino)-1-ethanone](/img/structure/B2993618.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2993620.png)

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)